Dibenzo[a,e][8]annulene-5,11(6h,12h)-dione
Overview
Description
Dibenzoa,eannulene-5,11(6H,12H)-dione is a polycyclic aromatic compound that belongs to the class of dibenzannulenes. This compound is characterized by its unique structure, which includes two benzene rings fused to an eight-membered annulene ring with two ketone groups at positions 5 and 11. The compound’s structure imparts significant stability and unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzoa,eannulene-5,11(6H,12H)-dione typically involves the dimerization of benzocyclobutenone anions in the presence of a simple base. The reaction conditions are crucial, with temperature playing a key role in the dimerization process . The reaction proceeds through the formation of benzocyclobutenone intermediates, which then undergo dimerization to form the desired dibenzoa,eannulene-5,11(6H,12H)-dione.
Industrial Production Methods
While specific industrial production methods for Dibenzoa,eannulene-5,11(6H,12H)-dione are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dibenzoa,eannulene-5,11(6H,12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Dibenzoa,e
Scientific Research Applications
Dibenzoa,eannulene-5,11(6H,12H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with unique mechanisms of action.
Mechanism of Action
The mechanism by which Dibenzoa,eannulene-5,11(6H,12H)-dione exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective antioxidant. Additionally, its ability to undergo substitution reactions enables it to interact with biological molecules, potentially disrupting cellular pathways and exerting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Dibenzo a,dannulene : Another polycyclic aromatic compound with a similar structure but different ring fusion pattern .
- Dibenzo[a,e]cyclooctadiyne : A derivative of Dibenzoa,eannulene with additional alkyne groups, used in cross-linking reactions .
Uniqueness
Dibenzoa,eannulene-5,11(6H,12H)-dione is unique due to its specific ring structure and the presence of ketone groups, which impart distinct chemical reactivity and stability. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
IUPAC Name |
tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaene-2,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c17-15-9-11-5-1-3-7-13(11)16(18)10-12-6-2-4-8-14(12)15/h1-8H,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCXULAASUQBOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)CC3=CC=CC=C3C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80297951 | |
Record name | dibenzo[a,e][8]annulene-5,11(6h,12h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21083-39-6 | |
Record name | NSC119585 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dibenzo[a,e][8]annulene-5,11(6h,12h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80297951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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